molecular formula C8H9F3N2O3 B3013324 1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 2092336-57-5

1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3013324
CAS No.: 2092336-57-5
M. Wt: 238.166
InChI Key: KSUPDAYBQXYNNA-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The methoxyethyl group may also play a role in modulating the compound’s interactions with enzymes and receptors .

Comparison with Similar Compounds

1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-methoxyethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O3/c1-16-3-2-13-6(8(9,10)11)4-5(12-13)7(14)15/h4H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUPDAYBQXYNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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